3-Octenylsuccinic anhydride

Übersicht

Beschreibung

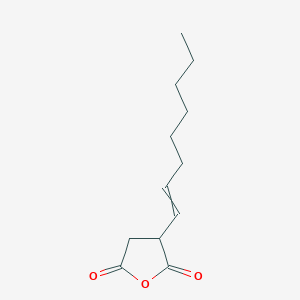

3-Octenylsuccinic anhydride is an organic compound that belongs to the class of anhydrides. It is characterized by the presence of a succinic anhydride moiety attached to an octenyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Octenylsuccinic anhydride can be synthesized through the esterification of starch with octenyl succinic anhydride. This process involves the reaction of starch with octenyl succinic anhydride under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Octenylsuccinic anhydride undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water to form succinic acid and octenyl alcohol.

Substitution: Reaction with nucleophiles to replace the anhydride group with other functional groups.

Common Reagents and Conditions:

Esterification: Requires an alcohol and a catalyst, typically conducted at elevated temperatures.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Substitution: Involves nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

Esterification: Formation of octenyl succinate esters.

Hydrolysis: Formation of succinic acid and octenyl alcohol.

Substitution: Formation of substituted succinic anhydrides.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

1.1. Modification of Starch

OSA is primarily used to modify starches to enhance their functional properties. The modification process involves esterifying starch with OSA, which introduces octenyl groups that improve emulsifying properties and stability.

- Emulsification : OSA-modified starches act as effective emulsifiers, increasing the viscosity and stability of emulsions. For instance, OSA-modified rice starch has shown significant improvements in emulsifying stability compared to unmodified starch .

- Digestibility : Studies indicate that OSA treatment can increase the content of resistant starch (RS), which is beneficial for developing functional foods aimed at managing blood glucose levels. For example, wheat starch treated with OSA resulted in a 35.6% heat-stable resistant starch content, demonstrating its potential for diabetic food formulations .

Table 1: Functional Properties of OSA-Modified Starches

| Starch Type | Degree of Substitution | Resistant Starch Content (%) | Emulsifying Stability | Viscosity (cP) |

|---|---|---|---|---|

| High-Amylose Japonica | 0.0285 | 35.45 | Improved | 5730 |

| Wheat Starch | 8% OSA | 35.6 | Significant | Not specified |

Biodegradable Films

2.1. Development of Edible Films

OSA-modified starches are increasingly used to create biodegradable films, which are essential for sustainable packaging solutions.

- Film Properties : Research has shown that films made from heat-moisture-treated sago starch modified with OSA exhibit superior mechanical properties, lower water vapor permeability (WVP), and enhanced flexibility compared to unmodified films .

- Optimization Studies : A study optimized the reaction conditions for esterification using response surface methodology, achieving a water contact angle of 104.40° and a significant reduction in water solubility .

Table 2: Properties of Biodegradable Films from OSA-Modified Starch

| Film Type | Water Vapor Permeability (g H₂O.mm/s.m².Pa × 10⁻¹¹) | Water Solubility (%) | Elongation at Break (%) |

|---|---|---|---|

| HMT-OS Film | 28.69 | 26.61 | 85.63 |

| Control (N-OS Film) | Higher than HMT-OS | Higher than HMT-OS | Lower than HMT-OS |

Applications in Emulsions

OSA-modified starches are also utilized in the formulation of Pickering emulsions, where they enhance stability and texture.

- Stability Enhancement : The distribution of OSA groups affects the stability of emulsions significantly. For instance, rice starch modified with a higher concentration of NaOH showed improved shear stability due to a more compact droplet network structure .

Case Studies

4.1. Case Study on Soy Protein Complexes

A study investigated the interaction between OSA-modified starch and soy protein to form binary complexes with epigallocatechin gallate (EGCG). The results indicated that varying the ratio of OSA to soy protein altered the particle size and ζ-potential significantly, suggesting potential applications in functional food development .

4.2. Case Study on Wheat Starch Digestibility

Another research focused on the structural characteristics and digestibility of wheat starch treated with OSA, revealing that increased concentrations led to greater resistant starch content and altered glucose response in vivo .

Wirkmechanismus

The mechanism of action of 3-octenylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The anhydride group reacts with nucleophiles, such as hydroxyl or amino groups, to form stable covalent bonds. This reactivity allows it to modify the properties of polymers, proteins, and other molecules, enhancing their functionality and stability .

Vergleich Mit ähnlichen Verbindungen

Succinic Anhydride: Lacks the octenyl group, making it less hydrophobic.

Maleic Anhydride: Contains a double bond in the anhydride ring, leading to different reactivity.

Phthalic Anhydride: Contains an aromatic ring, resulting in different chemical properties.

Uniqueness: 3-Octenylsuccinic anhydride is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it particularly useful in applications requiring emulsification and stabilization of mixtures .

Biologische Aktivität

3-Octenylsuccinic anhydride (OSA) is a chemical compound derived from succinic anhydride and is widely used in various applications, including food science, pharmaceuticals, and biopolymers. This article delves into the biological activity of OSA, examining its immunomodulatory effects, antibacterial properties, and potential applications in food technology and drug delivery.

OSA is primarily utilized to modify polysaccharides and proteins to enhance their functional properties. The modification process typically involves the esterification of hydroxyl groups in starch or other biopolymers with OSA. This reaction alters the structural characteristics of the substrates, resulting in improved emulsification, stability, and digestibility.

Table 1: Key Properties of OSA-Modified Compounds

| Property | Description |

|---|---|

| Degree of Substitution (DS) | Varies based on concentration of OSA used |

| Antibacterial Activity | Effective against pathogens like E. coli and S. aureus |

| Immunomodulatory Effects | Activates NF-κB and MAPK signaling pathways |

| Digestibility | Increased resistant starch content in modified starches |

Immunomodulatory Activity

Research indicates that OSA-modified compounds exhibit significant immunomodulatory effects. A study demonstrated that octenyl succinic anhydride modified polysaccharides (OSA-PG) activated both nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades in macrophages. This activation leads to enhanced production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in immune response modulation .

Case Study: Cytokine Production in Macrophages

In a controlled experiment, J774.1 macrophage cells were treated with various concentrations of OSA-PG. The results showed a dose-dependent increase in cytokine production:

- IL-6 Levels : Increased from baseline levels to 150 pg/mL at 100 µg/mL concentration.

- TNF-α Levels : Increased from baseline levels to 200 pg/mL at 100 µg/mL concentration.

These findings underscore the potential of OSA-modified compounds as immunomodulators in therapeutic applications.

Antibacterial Properties

OSA has also been shown to possess antibacterial activity against common pathogens. A study on octenyl succinic anhydride modified inulin (In-OSA) revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy was assessed using the MIC method:

- E. coli : MIC = 1% (w/v)

- S. aureus : MIC = 0.5% (w/v)

The mechanism involved disruption of bacterial cell membranes, leading to leakage of proteins and nucleic acids, which was confirmed through electron microscopy analyses .

Applications in Food Technology

In food science, OSA-modified starches are used to improve the stability and texture of food products. The modification enhances the emulsifying properties of starches, making them suitable for use in various food formulations.

Table 2: Functional Benefits of OSA-Modified Starch

| Application | Benefit |

|---|---|

| Emulsification | Improved stability and viscosity |

| Nutrient Delivery | Enhanced encapsulation properties for vitamins |

| Glycemic Response | Reduced postprandial blood glucose levels |

A recent study indicated that wheat starch modified with OSA produced a significant amount of resistant starch, which is beneficial for controlling blood glucose levels in diabetic diets .

Eigenschaften

IUPAC Name |

3-oct-1-enyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISWPFVWWWNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052515 | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7757-96-2 | |

| Record name | Dihydro-3-(1-octen-1-yl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7757-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octenylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.